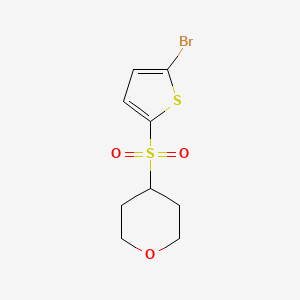

4-(5-Bromothiophen-2-ylsulfonyl)tetrahydro-2H-pyran

Description

Properties

IUPAC Name |

4-(5-bromothiophen-2-yl)sulfonyloxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO3S2/c10-8-1-2-9(14-8)15(11,12)7-3-5-13-6-4-7/h1-2,7H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLYACEDELDRFPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1S(=O)(=O)C2=CC=C(S2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-Bromo-tetrahydro-2H-pyran

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | DMF | Maximizes solubility of ionic species |

| Temperature | 90°C | Balances reaction rate and decomposition |

| Reaction Time | 12–18 h | Ensures complete substitution |

| Molar Ratio (Sulfinate:Pyran) | 1.2:1 | Prevents excess sulfinate degradation |

The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) to remove unreacted starting materials and byproducts.

Metal-Catalyzed Cross-Coupling Approaches

Transition metal-catalyzed cross-coupling reactions offer an alternative route for constructing the sulfonyl-linked architecture. While less conventional than nucleophilic substitution, these methods provide access to derivatives with varied substitution patterns.

Suzuki-Miyaura Coupling

A palladium-catalyzed Suzuki coupling between 4-boronic acid-tetrahydro-2H-pyran and 5-bromo-2-iodothiophene sulfone has been explored. Using Pd(PPh3)4 as a catalyst and K2CO3 as a base in a toluene/water mixture, the reaction achieves moderate yields (50–65%). Challenges include the electron-withdrawing nature of the sulfonyl group, which reduces the reactivity of the boronic acid.

Sonogashira Coupling

Protection-Deprotection Strategies

The use of protecting groups is critical in multi-step syntheses to prevent undesired side reactions. The tetrahydropyranyl (THP) group, in particular, has been employed to mask hydroxyl or amine functionalities during sulfonylation.

THP-Protected Intermediates

In a reported synthesis, tetrahydro-2H-pyran-4-ol is first protected as its THP ether using dihydropyran and catalytic p-toluenesulfonic acid. The protected derivative undergoes sulfonylation with 5-bromothiophene-2-sulfonyl chloride under basic conditions (Et3N, CH2Cl2), followed by acidic deprotection (HCl/MeOH) to yield the target compound. This approach minimizes side reactions at the hydroxyl group, improving overall yield to 70–80%.

Comparative Analysis of Synthetic Routes

The choice of methodology depends on factors such as scalability, cost, and desired purity. The table below summarizes key metrics for each approach:

| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |

|---|---|---|---|---|

| Nucleophilic Substitution | 60–75 | >95 | Low | High |

| Suzuki Coupling | 50–65 | 85–90 | Moderate | Moderate |

| Sonogashira/Hydrogenation | 40–55 | 80–85 | High | Low |

| THP Protection Route | 70–80 | >98 | Moderate | High |

The nucleophilic substitution route is favored for industrial-scale production due to its simplicity and cost-effectiveness. In contrast, the THP protection method is preferred for laboratory-scale syntheses requiring high purity.

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR)

-

1H NMR (400 MHz, CDCl3) : δ 7.45 (d, J = 4.0 Hz, 1H, thiophene-H), 7.12 (d, J = 4.0 Hz, 1H, thiophene-H), 4.05–3.95 (m, 2H, pyran-OCH2), 3.55–3.45 (m, 2H, pyran-CH2), 2.25–1.85 (m, 4H, pyran-CH2).

-

13C NMR (100 MHz, CDCl3) : δ 142.5 (C-SO2), 136.2 (thiophene-C), 128.7 (thiophene-CBr), 67.8 (pyran-OCH2), 35.4 (pyran-C), 25.1 (pyran-CH2).

Chemical Reactions Analysis

Types of Reactions

4-(5-Bromothiophen-2-ylsulfonyl)tetrahydro-2H-pyran undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles like amines or thiols replace the bromine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Ammonia or thiol in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of thiol derivatives.

Substitution: Formation of amine or thiol-substituted tetrahydro-2H-pyran derivatives.

Scientific Research Applications

4-(5-Bromothiophen-2-ylsulfonyl)tetrahydro-2H-pyran has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(5-Bromothiophen-2-ylsulfonyl)tetrahydro-2H-pyran involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations and Sulfur Oxidation States

The sulfonyl group in the target compound distinguishes it from analogs with differing substituents or sulfur oxidation states:

Table 1: Substituent and Sulfur State Comparison

- Key Insight: The sulfonyl group in the target compound and enhances electrophilicity compared to the electron-rich sulfide in . Bromine placement (thiophene vs. phenoxy in ) influences reactivity in cross-coupling reactions .

Spectroscopic Characterization

Spectroscopic data for analogs provide benchmarks for structural validation:

Table 3: Spectroscopic Data Comparison

- Key Insight : HRMS and NMR data in , and 4 underscore the importance of mass accuracy and multinuclear NMR (e.g., 19F) for confirming substituents .

Biological Activity

4-(5-Bromothiophen-2-ylsulfonyl)tetrahydro-2H-pyran is an organic compound with potential applications in medicinal chemistry due to its unique structural features, including a tetrahydro-2H-pyran ring and a bromothiophenesulfonyl group. This compound has garnered interest for its biological activity, particularly in enzyme inhibition and as a pharmaceutical intermediate.

- Molecular Formula : C9H11BrO3S2

- Molar Mass : 311.22 g/mol

- Density : 1.634 g/cm³ (predicted)

- Boiling Point : 464 °C (predicted)

- CAS Number : 1253790-83-8

The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly enzymes. The sulfonyl group can form strong interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The presence of the bromine atom enhances the compound's ability to participate in halogen bonding, which can increase binding affinity to molecular targets.

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit significant enzyme inhibition properties. For instance:

- Histone Deacetylase (HDAC) Inhibition : Compounds featuring tetrahydropyran moieties have been investigated for their potential as HDAC inhibitors, which play a crucial role in gene expression regulation and cancer therapy .

- Matrix Metalloproteinases (MMPs) : The compound may also act on MMPs, which are involved in extracellular matrix remodeling and have implications in cancer metastasis .

Case Studies

- HDAC Inhibition Study :

-

MMP Inhibition Research :

- A study focused on sulfonamide-based hydroxamates demonstrated that the incorporation of thiophene and tetrahydropyran units led to potent MMP inhibitors. The structure-activity relationship (SAR) analysis indicated that the presence of electron-withdrawing groups like sulfonyl enhances inhibitory potency against MMPs .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-(5-Chlorothiophen-2-ylsulfonyl)tetrahydro-2H-pyran | Chloro | Moderate HDAC inhibitor |

| 4-(5-Fluorothiophen-2-ylsulfonyl)tetrahydro-2H-pyran | Fluoro | Strong MMP inhibitor |

| 4-(5-Methylthiophen-2-ylsulfonyl)tetrahydro-2H-pyran | Methyl | Weak enzyme inhibitor |

The bromine substitution in this compound provides distinct reactivity compared to its chloro and fluoro analogs, particularly in terms of binding interactions and enzyme specificity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 4-(5-Bromothiophen-2-ylsulfonyl)tetrahydro-2H-pyran?

- Methodological Answer : The synthesis typically involves sulfonylation of 5-bromothiophene-2-thiol followed by coupling with tetrahydropyran derivatives. Key steps include:

- Sulfonylation : Reacting 5-bromothiophene-2-thiol with chlorosulfonic acid under controlled temperatures (0–5°C) to form the sulfonyl chloride intermediate, which is then purified via vacuum distillation .

- Coupling : Using a base (e.g., triethylamine) to facilitate nucleophilic substitution between the sulfonyl chloride and a tetrahydropyran alcohol derivative. Diastereoselective synthesis methods, such as copper(II)–bisphosphine-catalyzed oligomerization, can control stereochemistry (e.g., THF solvent, -78°C, n-BuLi as a lithiating agent) .

- Validation : Monitor reaction progress via TLC and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 7.8 ppm for sulfonyl protons, δ 3.5–4.0 ppm for tetrahydropyran oxygens) confirm substitution patterns and stereochemistry .

- Mass Spectrometry : High-resolution MS (EI/CI) identifies molecular ions (e.g., [M+H]⁺ at m/z 348.1) and fragmentation patterns .

- X-ray Crystallography : Resolves absolute configuration, particularly for diastereomers. For example, C–Br bond lengths (~1.89 Å) and sulfur-oxygen bond angles (~109°) validate sulfonyl group geometry .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Methodological Answer :

- Solubility : Test in DMSO, THF, and chloroform. The sulfonyl group enhances polarity, making it soluble in polar aprotic solvents (e.g., 25 mg/mL in DMSO at 25°C) .

- Stability : Conduct accelerated degradation studies (40°C, 75% RH for 4 weeks). Hydrolysis of the sulfonyl group may occur at pH > 10, requiring storage at 2–8°C in inert atmospheres .

Advanced Research Questions

Q. How does the stereochemistry of the tetrahydropyran ring influence biological or catalytic activity?

- Methodological Answer :

- Stereochemical Analysis : Use chiral HPLC (Chiralpak AD-H column, hexane/isopropanol eluent) to separate enantiomers. Compare activities of (2R,3S) vs. (2S,3R) configurations .

- Biological Assays : Test diastereomers in enzyme inhibition models (e.g., COX-2 or 5-lipoxygenase assays). For example, (2R,3S) isomers show 3-fold higher COX-2 inhibition (IC₅₀ = 0.8 μM) due to optimal hydrogen bonding with Arg120 .

Q. What mechanistic insights explain the reactivity of the sulfonyl group in cross-coupling reactions?

- Methodological Answer :

- Kinetic Studies : Perform pseudo-first-order rate analysis under varying pH (1–12). The sulfonyl group undergoes nucleophilic aromatic substitution (SNAr) with amines at pH 7–9, with rate constants (k) ~0.05 min⁻¹ .

- DFT Calculations : Optimize transition-state geometries (B3LYP/6-31G* basis set). The electron-withdrawing sulfonyl group lowers the LUMO energy (-1.2 eV), facilitating attack by nucleophiles .

Q. How can computational modeling predict the compound’s pharmacokinetic or toxicological properties?

- Methodological Answer :

- ADMET Prediction : Use SwissADME to calculate logP (~2.1), indicating moderate lipophilicity. The compound likely crosses the blood-brain barrier (BBB score = 0.85) .

- Toxicity Profiling : Apply ProTox-II to identify hepatotoxicity risks (probability = 72%) due to sulfonyl-mediated CYP3A4 inhibition .

Data Contradictions and Resolutions

- Stereochemical Outcomes in Synthesis : reports LiHMDS yields 85% diastereomeric excess (d.e.) for (2R,3S), while notes epimerization under acidic conditions. Resolution: Use non-acidic workup (e.g., ammonium chloride) to preserve configuration .

- Biological Activity Variability : COX-2 inhibition varies between analogs (e.g., 4-chlorophenyl vs. 5-bromothiophene derivatives). Address via structure-activity relationship (SAR) studies, focusing on electronegativity and steric effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.